molecular formula C22H23N5O2S2 B13363655 6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363655
M. Wt: 453.6 g/mol
InChI Key: AZNJQIPENXRZKC-UHFFFAOYSA-N
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Description

6-([1,1’-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a biphenyl group, a piperidine ring, and a triazolothiadiazole core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,1’-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, including the formation of the biphenyl group, the piperidine ring, and the triazolothiadiazole core. Common synthetic routes may include:

    Formation of Biphenyl Group: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Triazolothiadiazole Core Formation: This step often involves the cyclization of thiosemicarbazide derivatives with appropriate electrophiles under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted biphenyl and piperidine derivatives.

Scientific Research Applications

6-([1,1’-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Another biphenyl derivative with different functional groups.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Triazolothiadiazole Derivatives: Compounds with the same core structure but different side chains.

Uniqueness

6-([1,1’-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a biphenyl group, a piperidine ring, and a triazolothiadiazole core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H23N5O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-[(4-phenylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H23N5O2S2/c1-31(28,29)26-13-11-19(12-14-26)21-23-24-22-27(21)25-20(30-22)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3

InChI Key

AZNJQIPENXRZKC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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